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Abstract

Saroglitazar Magnesium is a novel, first-in-class dual agonist of Peroxisome Proliferator-
Activated Receptors (PPAR) alpha (a) and gamma (y), with predominant PPARa activity.[1][2]
Developed by Zydus Cadila, it represents a significant advancement in the management of
metabolic disorders, particularly diabetic dyslipidemia, hypertriglyceridemia, Non-Alcoholic
Fatty Liver Disease (NAFLD), and Non-Alcoholic Steatohepatitis (NASH).[2][3] Unlike
traditional therapies that target either lipid or glucose metabolism, Saroglitazar's dual
mechanism of action allows it to address both aspects of metabolic dysregulation
simultaneously. This technical guide provides a comprehensive overview of its discovery,
mechanism of action, preclinical and clinical development, and regulatory journey.

Introduction: The Rationale for a Dual PPAR Agonist

Metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) are often characterized by a
combination of hyperglycemia and dyslipidemia, specifically high triglycerides (TG) and low
high-density lipoprotein (HDL) cholesterol, a condition known as atherogenic diabetic
dyslipidemia.[2][4] Therapies targeting single pathways, such as fibrates (PPARa agonists for
lipids) or thiazolidinediones (PPARYy agonists for glucose), have limitations and potential side
effects.[4][5] This created a clear rationale for developing a single molecule that could safely
and effectively modulate both lipid and glucose metabolism. Saroglitazar was designed as a
non-thiazolidinedione (TZD), non-fibric acid derivative to achieve this dual PPARa/y agonism,
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aiming to improve the overall metabolic profile while minimizing the side effects associated with
selective agonists.[6]

Mechanism of Action

Saroglitazar functions as a potent dual agonist with a significantly higher affinity for PPARa
than for PPARYy.[1] This dual activation triggers a cascade of genomic effects that collectively
improve lipid and glucose homeostasis.

» PPARa Activation: Primarily occurring in the liver, heart, and muscle, PPARa activation by
Saroglitazar enhances lipid metabolism.[7] It increases the hepatic oxidation of fatty acids
and reduces the synthesis and secretion of triglycerides.[8] Furthermore, it activates
lipoprotein lipase (LPL) and reduces the production of apolipoprotein C-IlI (an LPL inhibitor),
leading to increased lipolysis and clearance of triglyceride-rich particles from the plasma.[8]
This activation also boosts the synthesis of apolipoproteins A-I and A-1l, key components of
HDL cholesterol.[8]

o PPARYy Activation: Though moderate, the PPARY agonism of Saroglitazar enhances insulin
sensitivity.[2] This receptor is highly expressed in adipose tissue and regulates the
transcription of genes involved in glucose control, such as adiponectin and the fatty acid
translocase CD36.[9] By activating PPARYy, Saroglitazar promotes the differentiation of
preadipocytes into adipocytes, which sequesters free fatty acids in fat tissue, reducing their
accumulation in the liver and muscle and thereby lessening the metabolic burden on these
organs.
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Caption: Saroglitazar's dual PPARa/y signaling cascade.
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Preclinical Development

The preclinical evaluation of Saroglitazar established its efficacy and safety profile in various in
vitro and in vivo models.[6]

In Vitro Studies

In vitro experiments were conducted to determine Saroglitazar's receptor binding affinity,
metabolic stability, and cell permeability.

Experimental Protocols:

e PPAR Transactivation Assay: Human hepatoma (HepG2) cells were used to assess the
activation of human PPARa and PPARYy. Cells were co-transfected with reporter plasmids.
The potency of Saroglitazar was determined by measuring the concentration required to
achieve 50% of the maximal response (EC50).[6][10]

» Metabolic Stability: The metabolic stability of Saroglitazar was evaluated using liver
microsomes from humans, rats, and dogs to predict its in vivo clearance.[11][12]

o Permeability Assay: Caco-2 cell monolayers were used to assess the intestinal permeability
of Saroglitazar.[11][12]

» Plasma Protein Binding: Equilibrium dialysis was employed to determine the extent of
Saroglitazar binding to plasma proteins in various species.[11][12]

Data Presentation:
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Parameter Species Result Reference
hPPARa Activation
Human 0.65 pM [6][10]
(EC50)
hPPARYy Activation
Human 3nM [6][10]
(EC50)
Plasma Protein
o Human, Rat, Dog 98-99.6% [11][12]
Binding
N 104 nm/s (<2 efflux
Caco-2 Permeability - ) [11][12]
ratio)
More stable than in rat
Metabolic Stability Human and dog liver [11][12]

microsomes

Table 1: Preclinical In
Vitro Activity of

Saroglitazar.

In Vivo Animal Studies

Saroglitazar demonstrated potent lipid-lowering and insulin-sensitizing effects in multiple animal
models of dyslipidemia and diabetes.

Experimental Protocols:

o Diabetic Dyslipidemia Model (db/db mice): A 12-day oral administration study was conducted
in db/db mice to evaluate the dose-dependent effects of Saroglitazar on serum triglycerides,
free fatty acids (FFA), and glucose. The effective dose for 50% reduction (ED50) was
calculated.[6][10]

o Hyperinsulinemic-Euglycemic Clamp Study (Zucker fa/fa rats): This gold-standard technique
was used to directly measure insulin sensitivity following treatment with Saroglitazar.[6]

o Pharmacokinetic Studies: Oral bioavailability, clearance, volume of distribution, and
elimination half-life were determined in mice, rats, and dogs following intravenous and oral
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administration.[11][12]

Data Presentation:

Parameter Animal Model Dose Result Reference
Serum TG
Reduction db/db mice 0.05 mg/kg 50% reduction [6]
(ED50)
Serum FFA
Reduction db/db mice 0.19 mg/kg 50% reduction [6]
(ED50)
Serum Glucose
Reduction db/db mice 0.19 mg/kg 50% reduction [6]
(ED50)
Serum Insulin _ _
] db/db mice 1 mg/kg 91% reduction [6]
Reduction
Serum TG )
) Zucker fa/fa rats 4 mg/kg 80.9% reduction [10]
Reduction
Systolic Blood 22 mmHg
Zucker fa/fa rats 4 mg/kg [10]
Pressure decrease
Serum )
) ) Zucker fa/fa rats 4 mg/kg 62.1% increase [10]
Adiponectin
Table 2: In Vivo
Efficacy of

Saroglitazar in

Animal Models.
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Parameter Mouse

Rat

Dog

Reference

Oral
Bioavailability

100%

2%

47%

[11][12]

Intravenous
Clearance 3.6
(mL/min/kg)

8.5

6.9

[L1)[12]

Volume of
Distribution 1.3

(L/kg)

4.8

1.8

[11][12]

Elimination Half-
life (h)

6-15

6-15

6-15

[11][12]

Table 3:
Preclinical
Pharmacokinetic
s of Saroglitazar

in Animals.

Clinical Development

The clinical development program for Saroglitazar was designed to evaluate its

pharmacokinetics, safety, and efficacy across a range of metabolic conditions.
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Regulatory & Post-Marketing
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Caption: Saroglitazar's development workflow from preclinical to approval.

Phase 1 Studies

Experimental Protocol: A randomized, double-blind, placebo-controlled, single-ascending dose
study was conducted in healthy human volunteers. Doses ranging from 0.125 mg to 128 mg
were evaluated to determine the pharmacokinetic profile, safety, and tolerability. The effects of
food and sex on pharmacokinetics were also assessed.[13]

Data Presentation:
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Parameter Result Reference
Absorption Rapidly and well absorbed [13]
Time to Peak Plasma Conc.
<1 hour [O1[13]
(Tmax)
3.98 to 7,461 ng/mL (dose-
Peak Plasma Conc. (Cmax) [O1[13]
dependent)
Elimination Half-life (t1/2) ~5.6 hours [O1[13]
o Primarily hepato-biliary; not
Elimination Route [O1[13]
renal
Food Effect Small, inconsistent effect [13]

No significant effect, except
Gender Effect ) [13]
shorter t1/2 in females

Table 4: Pharmacokinetics in
Healthy Human Volunteers
(Phase 1).

The results supported a once-daily dosing schedule, and the drug was well-tolerated with no
serious adverse events reported.[13]

Phase 2 & 3 Studies: Diabetic Dyslipidemia

The PRESS V trial was a pivotal Phase 3 study that established the efficacy and safety of
Saroglitazar in patients with diabetic dyslipidemia.[14][15]

Experimental Protocol (PRESS V):
o Study Design: A 26-week, multicenter, randomized, double-blind, parallel-arm study.[15][16]

o Patient Population: Patients with T2DM and hypertriglyceridemia (TG > 200 to 400 mg/dL)
not controlled by lifestyle modifications.[15][16]

« Intervention: Patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4
mg, or Pioglitazone 45 mg once daily for 24 weeks.[15]
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» Primary Endpoint: Percentage change in triglyceride levels from baseline at week 24.[15]

e Secondary Endpoints: Changes in other lipid parameters (LDL-C, VLDL-C, HDL-C, Total
Cholesterol) and fasting plasma glucose.[15]

Data Presentation:

Endpoint
(Mean % Saroglitazar 2 Saroglitazar 4 Pioglitazone
Reference

Change at 24 mg (n=37) mg (n=39) 45 mg (n=33)
Weeks)
Triglycerides

-26.4% -45.0% -15.5% [14][15]
(TG)
LDL Cholesterol - -5.0% - [14][15]
VLDL

) -45.5% - [14][15]
Cholesterol
Total Cholesterol - -7.7% - [14][15]
Apolipoprotein-B - -10.9% - [14][15]

Table 5: Efficacy
Results from the
PRESS V Trial in
Diabetic
Dyslipidemia.

Saroglitazar 4 mg was statistically superior to high-dose pioglitazone in reducing triglycerides

and also demonstrated significant improvements in other atherogenic lipids.[14] The treatment

was found to be safe and well-tolerated.[14][15]

Clinical Studies in NAFLD and NASH

Given its mechanism of action, Saroglitazar was investigated for the treatment of NAFLD and

NASH.

Experimental Protocol (Phase 2, NCT03061721):
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e Study Design: A 16-week, randomized, double-blind, placebo-controlled trial.[17][18]

» Patient Population: 106 patients with NAFLD/NASH and elevated Alanine Aminotransferase
(ALT =50 U/L).[18]

« Intervention: Patients were randomized (1:1:1:1) to placebo or Saroglitazar 1 mg, 2 mg, or 4
mg once daily.[17][18]

e Primary Endpoint: Percentage change from baseline in ALT levels at week 16.[17]

o Secondary Endpoint: Change in liver fat content (LFC) assessed by MRI proton density fat
fraction (MRI-PDFF).[18]

Data Presentation:
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Endpoint

(Change .
Saroglitazar
from
. 1mg
Baseline at

16 Weeks)

Saroglitazar
2mg

Saroglitazar
4 mg

Placebo

Reference

ALT (%

change)

-25.5%

-27.7%

-45.8%

+3.4%

[18]

Liver Fat
Content
(absolute %

change)

-4.1%

+4.1%

[18]

Triglycerides
(mg/dL

change)

-68.7

-5.3

[18]

Table 6:
Efficacy
Results from
Phase 2 Trial
in
NAFLD/NAS
H.

Subsequent Phase 3 trials (e.g., EVIDENCES Il) have used liver biopsy to confirm histological

improvement, leading to its approval for NASH in India.[19][20]

Clinical Studies in Primary Biliary Cholangitis (PBC)

Saroglitazar is also being evaluated for PBC, a chronic autoimmune liver disease.

Experimental Protocol (EPICS Phase 2, NCT03112681):

o Study Design: A 16-week, prospective, multicenter, randomized, double-blind, placebo-

controlled study.[21]

» Patient Population: 36 patients with PBC.[21]
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« Intervention: Patients were randomized (1:1:1) to receive Saroglitazar 2 mg, Saroglitazar 4
mg, or placebo.[21]

e Primary Endpoint: Change in alkaline phosphatase (ALP) levels after 16 weeks.[21]

Data Presentation:

Endpoint . .
. Saroglitazar 2 Saroglitazar 4
(Composite at Placebo Reference

m m
16 Weeks) . .

% of Patients
Achieving 71% 69% 10% [22]
Endpoint

Composite
endpoint: ALP <
1.67x ULN,
bilirubin < ULN,
and ALP

reduction > 15%.

Table 7: Efficacy
Results from the
Phase 2 EPICS
Trial in PBC.

The positive results from the EPICS trial and a subsequent Phase 2b/3 study (EPICS-III) have
demonstrated Saroglitazar's potential in treating PBC.[22][23]
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Caption: Logical flow from dual agonism to therapeutic applications.

Regulatory Status

 India: Saroglitazar (Lipaglyn™) was first approved by the Drug Controller General of India
(DCGI) in June 2013 for the treatment of diabetic dyslipidemia and hypertriglyceridemia in
patients with T2DM not controlled by statin therapy. It was later approved for the treatment of
NASH in 2020.[20]

e Mexico: It received marketing approval from COFEPRIS in Mexico for dyslipidemia in
patients with T2DM.[24]
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o United States: The USFDA has approved plans for clinical trials in various indications.[25]
Saroglitazar has received Fast Track and Orphan Drug designation for the treatment of
Primary Biliary Cholangitis (PBC).[23][26]

Conclusion

Saroglitazar Magnesium stands out as a pioneering dual PPARa/y agonist, successfully
translated from a rational drug design concept to a clinically effective therapy. Its unique
mechanism provides a comprehensive approach to managing complex metabolic diseases by
simultaneously improving dyslipidemia, insulin resistance, and hepatic inflammation. Extensive
preclinical and clinical data have validated its efficacy and safety profile in diabetic
dyslipidemia, NAFLD/NASH, and PBC. As research continues, Saroglitazar holds the promise
of becoming a cornerstone therapy for a broad spectrum of cardiometabolic and liver diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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